molecular formula C12H22N2O2 B1403791 2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1419101-51-1

2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No.: B1403791
CAS No.: 1419101-51-1
M. Wt: 226.32 g/mol
InChI Key: KAZCIFZEEFNPOF-UHFFFAOYSA-N
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Description

2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring a nitrogen atom within its structure. The compound is characterized by its rigid and three-dimensional framework, which makes it an interesting subject in synthetic organic chemistry and medicinal chemistry. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality adds to its stability and versatility in various chemical reactions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom or other functional groups.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the amino position .

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The rigid bicyclic structure allows for precise interactions with molecular targets, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCIFZEEFNPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 3
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 4
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 5
2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
2-(Boc-amino)-8-azabicyclo[3.2.1]octane

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